Z-Gly-Arg-Thiobenzyl Ester Z-Gly-Arg-Thiobenzyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16630762
InChI: InChI=1S/C23H29N5O4S/c24-22(25)26-13-7-12-19(21(30)33-16-18-10-5-2-6-11-18)28-20(29)14-27-23(31)32-15-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,27,31)(H,28,29)(H4,24,25,26)/t19-/m0/s1
SMILES:
Molecular Formula: C23H29N5O4S
Molecular Weight: 471.6 g/mol

Z-Gly-Arg-Thiobenzyl Ester

CAS No.:

Cat. No.: VC16630762

Molecular Formula: C23H29N5O4S

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

Z-Gly-Arg-Thiobenzyl Ester -

Specification

Molecular Formula C23H29N5O4S
Molecular Weight 471.6 g/mol
IUPAC Name S-benzyl (2S)-5-(diaminomethylideneamino)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanethioate
Standard InChI InChI=1S/C23H29N5O4S/c24-22(25)26-13-7-12-19(21(30)33-16-18-10-5-2-6-11-18)28-20(29)14-27-23(31)32-15-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,27,31)(H,28,29)(H4,24,25,26)/t19-/m0/s1
Standard InChI Key GAFSJNMDBJDBDD-IBGZPJMESA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)SCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

Z-Gly-Arg-Thiobenzyl Ester features a tripeptide backbone protected by a benzyloxycarbonyl (Z) group at the N-terminus and a thiobenzyl ester moiety at the C-terminus. The molecular formula C23H29N5O4S\text{C}_{23}\text{H}_{29}\text{N}_5\text{O}_4\text{S} reflects its hybrid peptide-organic structure, which combines protease recognition sequences with a chromogenic reporter system .

Structural Characteristics

The compound’s design incorporates three critical elements:

  • Z-group: Enhances membrane permeability and stabilizes the peptide against nonspecific degradation

  • Gly-Arg sequence: Serves as the protease recognition site, particularly for trypsin-like enzymes

  • Thiobenzyl ester: Provides the chromogenic leaving group essential for spectrophotometric detection

Table 1 summarizes key physicochemical properties derived from experimental data:

PropertyValueSource
Molecular Weight471.57 g/mol (excluding TFA)
Solubility100 mg/mL in DMSO
Purity≥95%
Absorption Maximum324 nm (ε=19,800 M⁻¹cm⁻¹)
Chromatographic MobilityRf=0.8 (BAW 8:1:1 system)

Mechanism of Enzymatic Hydrolysis

Protease-Substrate Interaction

Serine proteases cleave the thiobenzyl ester bond through nucleophilic attack by the catalytic serine residue, generating a free thiol group (Figure 1). The reaction follows Michaelis-Menten kinetics, with hydrolysis rates proportional to enzyme concentration and activity .

Detection Methodology

Two principal detection strategies employ this substrate:

  • DTNB (Ellman’s Reagent) Method:
    5,55,5'-Dithiobis(2-nitrobenzoic acid) reacts with liberated thiols to form 2-nitro-5-thiobenzoate (λmax=405 nm,ε=13,260 M1cm1\lambda_{\text{max}} = 405 \text{ nm}, \varepsilon = 13,260 \text{ M}^{-1}\text{cm}^{-1}) .

  • 4,4’-Dithiodipyridine System:
    Generates 4-thiopyridone detectable at 324 nm (ε=19,800 M1cm1\varepsilon = 19,800 \text{ M}^{-1}\text{cm}^{-1}) .

The choice between methods depends on required sensitivity and interference considerations, with the 324 nm system providing higher molar absorptivity for low-activity samples .

Applications in Protease Research

Plasminogen Activator Studies

As a specific substrate for plasminogen activators, this compound enables quantification of urokinase-type (uPA) and tissue-type (tPA) activators in physiological and pathological contexts. Researchers have employed it to study thrombosis, metastasis, and wound healing processes .

Bacterial Protease Characterization

Recent investigations utilizing Z-Gly-Arg-Thiobenzyl Ester revealed novel immune evasion strategies in Borrelia burgdorferi. The pathogen’s ErpB and ErpQ proteins inhibit complement activation by targeting protease cascades, demonstrated through substrate hydrolysis assays .

Experimental Optimization

Reaction Conditions

Optimal assay parameters include:

  • pH Range: 7.4–8.0 (Tris-HCl or HEPES buffers)

  • Temperature: 25–37°C

  • Substrate Concentration: 0.1–1.0 mM (below solubility limit)

Interference Mitigation

Key considerations for accurate measurements:

  • Fresh DMSO preparation to prevent oxidation

  • Chelating agents (EDTA) to inhibit metalloproteases

  • Control experiments with protease inhibitors

Recent Research Advancements

High-Throughput Screening Applications

Adaptation to microplate readers has enabled drug discovery applications, with Z’ factor values >0.7 confirming assay robustness for inhibitor screening .

Single-Molecule Studies

Fluorescent derivatives incorporating BODIPY fluorophores permit real-time visualization of protease activity at the single-molecule level, expanding applications to nanotechnology and diagnostic devices .

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